

Application Notes & Protocols: Leveraging 6-Amino-2-methoxynicotinic Acid in Modern Drug Discovery

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Compound of Interest

Compound Name: 6-Amino-2-methoxynicotinic Acid

Cat. No.: B2689246

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Abstract & Introduction

6-Amino-2-methoxynicotinic acid (CAS No. 1196156-84-9) is a highly functionalized heterocyclic compound emerging as a strategic building block in medicinal chemistry. Its unique architecture, featuring a pyridine core decorated with three distinct functional groups—an amino group, a methoxy group, and a carboxylic acid—provides a versatile platform for generating diverse chemical libraries with significant therapeutic potential. The pyridine ring serves as a stable, low-molecular-weight scaffold, while the appended groups offer multiple vectors for chemical modification, enabling fine-tuning of physicochemical properties and biological activity.

The strategic placement of the 6-amino group is particularly noteworthy. It can act as a critical hydrogen bond donor, mimicking the adenine hinge-binding motif required for the inhibition of many protein kinases.^{[1][2]} This makes the scaffold exceptionally valuable for developing inhibitors targeting the ATP-binding site of kinases, a protein family deeply implicated in oncology and inflammatory diseases.^[3] This guide provides an in-depth analysis of the scaffold's utility, detailed protocols for its chemical modification, and a strategic workflow for its integration into drug discovery programs.

Physicochemical Properties & Handling

Proper handling and characterization are paramount for successful downstream applications.

Property	Value	Source
IUPAC Name	2-Amino-6-methoxynicotinic acid	
CAS Number	1196156-84-9	
Molecular Formula	C ₇ H ₈ N ₂ O ₃	
Molecular Weight	168.15 g/mol	
Appearance	Off-white to light yellow solid	Supplier Data
Solubility	Soluble in DMSO, methanol; limited solubility in water	General Knowledge
Storage	Store at 2-8°C, protect from light and moisture	General Knowledge

Note: For research use only. Always consult the Safety Data Sheet (SDS) from your supplier before handling.

Core Applications in Medicinal Chemistry

The true power of **6-Amino-2-methoxynicotinic acid** lies in its adaptability as a molecular scaffold for structure-activity relationship (SAR) studies.^[4]

The Scaffold in Kinase Inhibitor Design

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases.^{[1][3]} A common strategy for kinase inhibition involves targeting the ATP-binding pocket. The 6-amino-pyridine motif is a privileged structure for this purpose, as the amino group and the pyridine nitrogen can form key hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.

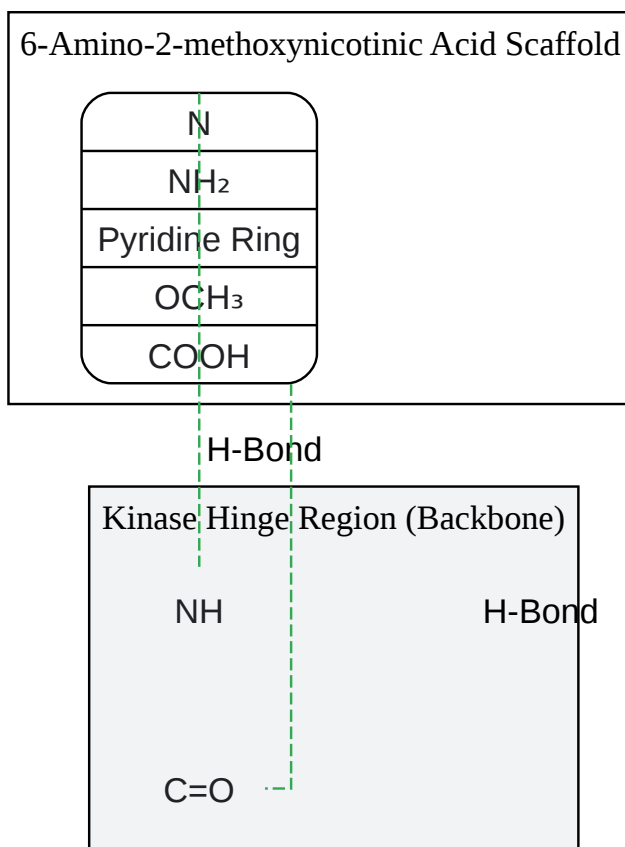


Fig 1: Kinase Hinge-Binding Motif

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Caption: General binding mode of a 6-aminopyridine scaffold in a kinase ATP pocket.

This interaction anchors the inhibitor, allowing other parts of the molecule to extend into more variable regions of the ATP pocket, thereby conferring potency and selectivity. The development of ROCK2 inhibitors from a 6-amino-2-piperazinyropyridine scaffold exemplifies this successful strategy.^[5]

Structure-Activity Relationship (SAR) Vector Analysis

The compound offers three primary vectors for chemical modification, allowing for a systematic exploration of the chemical space around a biological target.^{[6][7]}

Vector 1:
Amide/Ester Formation
(Explore Solvent Front)

Vector 2:
Acylation/Alkylation
(Probe Hydrophobic Pockets)

Vector 3:
Ring Functionalization
(Via Halogenation/Coupling)

Fig 2: Key Modification Vectors for SAR



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Caption: SAR vectors on the **6-Amino-2-methoxynicotinic acid** scaffold.

- Vector 1 (Carboxylic Acid): This is the most common modification point. Conversion to amides is a classic strategy to probe for new hydrogen bond interactions, improve cell permeability, and modulate solubility. This can be achieved through standard peptide coupling reagents.[8]
- Vector 2 (Amino Group): The 6-amino group, while crucial for hinge-binding, can be acylated or alkylated. This strategy is useful if the target pocket has adjacent hydrophobic regions that can be accessed.

- **Vector 3 (Pyridine Ring):** The ring itself can be functionalized, typically after halogenation, using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append larger aryl or heteroaryl groups. This allows for significant exploration of larger pockets and can drastically alter the compound's properties.

Synthetic Protocols & Methodologies

The following protocols provide robust, field-proven methods for modifying the **6-Amino-2-methoxynicotinic acid** scaffold.

Protocol 1: Standard Amide Coupling of the Carboxylic Acid

This protocol details the formation of an amide bond using HATU, a common and efficient coupling reagent. The procedure is adapted from established methods for similar nicotinic acid derivatives.^[9]

Principle: The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive acyl-uronium intermediate, which is then readily displaced by a primary or secondary amine to form the desired amide.

- **Materials & Reagents:**
 - **6-Amino-2-methoxynicotinic acid** (1.0 eq)
 - Desired amine (primary or secondary, 1.2 eq)
 - HATU (1.5 eq)
 - N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
 - Anhydrous Dimethylformamide (DMF)
 - Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine
 - Anhydrous MgSO₄ or Na₂SO₄

- Step-by-Step Procedure:
 - To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add **6-Amino-2-methoxynicotinic acid** (100 mg, 0.59 mmol).
 - Dissolve the starting material in anhydrous DMF (3 mL).
 - Add the desired amine (e.g., benzylamine, 76 mg, 0.71 mmol).
 - Add DIPEA (0.31 mL, 1.77 mmol) to the mixture and stir for 5 minutes at room temperature.
 - In a single portion, add HATU (338 mg, 0.89 mmol).
 - Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
- Work-up & Purification:
 - Once the reaction is complete, dilute the mixture with Ethyl Acetate (20 mL).
 - Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/EtOAc or DCM/MeOH to afford the pure amide product.
- Validation:
 - Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
 - Expected Outcome: A clean conversion to the corresponding amide, with yields typically ranging from 60-90% depending on the amine used.

Protocol 2: Halogenation and Suzuki Cross-Coupling

This two-step protocol enables the elaboration of the pyridine core, a key strategy for accessing novel chemical space. A similar approach is used in the synthesis of many complex heterocyclic drugs.^[10]

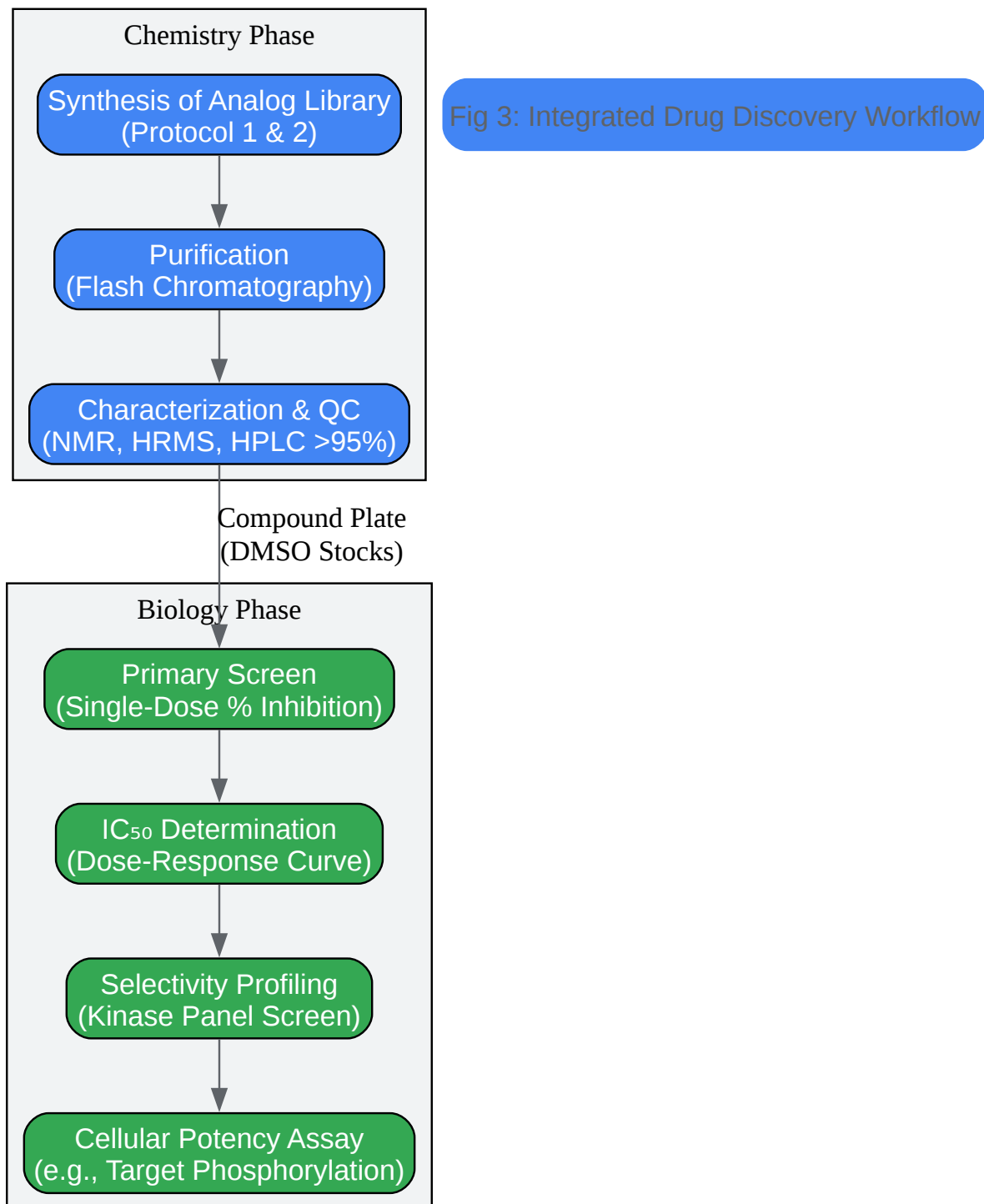
Principle: First, the pyridine ring is selectively brominated at the C5 position using N-Bromosuccinimide (NBS). The resulting aryl bromide is then used as an electrophile in a Palladium-catalyzed Suzuki cross-coupling reaction with a boronic acid to form a new C-C bond.

- Step A: Bromination at the C5-Position
 - Dissolve **6-Amino-2-methoxynicotinic acid** (1.0 eq) in a suitable solvent like acetonitrile or DMF.
 - Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor for the formation of the brominated product by LC-MS.
 - Perform an aqueous work-up and purify by chromatography or recrystallization to isolate 5-bromo-**6-amino-2-methoxynicotinic acid**.
- Step B: Suzuki Cross-Coupling
 - To a microwave vial, add the brominated intermediate from Step A (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).
 - Add a solvent mixture, typically 1,4-dioxane and water (4:1).
 - Degas the mixture by bubbling N₂ or Ar through it for 10-15 minutes.
 - Seal the vial and heat in a microwave reactor at 100-140°C for 20-60 minutes.

- After cooling, perform a standard aqueous work-up (e.g., dilute with EtOAc, wash with water/brine).
- Dry, concentrate, and purify the product by flash chromatography.
- Validation:
 - Characterization: Confirm the structures of both the intermediate and final product by NMR and HRMS.
 - Causality: The choice of catalyst, base, and solvent is critical for Suzuki reaction success. Phosphine-based palladium catalysts are standard, and an inorganic base is required to activate the boronic acid for transmetalation. The microwave irradiation accelerates the reaction, significantly reducing reaction times.

Bioassay Workflow: From Synthesis to Biological Data

Integrating synthetic chemistry with biological evaluation is the cornerstone of drug discovery. A typical workflow for assessing novel compounds derived from our scaffold as potential kinase inhibitors is outlined below.



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Caption: A typical workflow for synthesizing and evaluating new chemical entities.

Biochemical Assay Example: In Vitro Kinase-Glo® Assay This luminescent assay, as used in the evaluation of ROCK2 inhibitors[5], measures the amount of ATP remaining in solution following a kinase reaction.

- Principle: Kinase activity consumes ATP. The Kinase-Glo® reagent is added to terminate the reaction and measure the remaining ATP. The amount of light produced by the luciferase-based reaction is inversely proportional to kinase activity.
- Brief Protocol:
 - In a 384-well plate, dispense the kinase, the peptide substrate, and ATP in buffer.
 - Add the synthesized inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution).
 - Incubate at room temperature to allow the kinase reaction to proceed.
 - Add Kinase-Glo® reagent to stop the reaction and initiate the luminescent signal.
 - Measure luminescence on a plate reader.
 - Calculate % inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

6-Amino-2-methoxynicotinic acid is more than a simple chemical intermediate; it is a sophisticated scaffold engineered for modern drug discovery. Its inherent structural features make it an ideal starting point for developing kinase inhibitors and other targeted therapeutics. By leveraging the synthetic protocols and strategic workflows detailed in this guide, researchers can efficiently generate and evaluate novel compound libraries, accelerating the path from initial hit to clinical candidate.

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